molecular formula C17H14F3N5O B2742467 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034290-17-8

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2742467
CAS RN: 2034290-17-8
M. Wt: 361.328
InChI Key: FXIUMIHBBGUQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a chemical compound with the following structure: . It belongs to the class of benzamide derivatives and contains a pyrazinyl-pyrazolyl-ethyl moiety.

Scientific Research Applications

Antiavian Influenza Virus Activity

A study by Hebishy et al. (2020) introduced a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, showcasing remarkable antiavian influenza virus activity. These compounds, including derivatives of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, exhibited significant antiviral activities against the bird flu influenza (H5N1), suggesting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activity

The synthesis and biological evaluation of pyrazole and pyrazoline derivatives have been explored for their antibacterial and antifungal properties. Hassan (2013) reported on compounds bearing benzenesulfonamide moieties that showed promising antimicrobial activity against a range of bacteria and fungi. This research underlines the versatility of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Sensing Applications

Abdel-Rahman et al. (2023) discussed the synthesis of conductive aromatic polyamides used to modify electrodes for methotrexate (MTX) anticancer drug detection. This study illustrates the application of these compounds in creating sensitive and reversible sensors for detecting anticancer drugs in biological samples, indicating their potential in medical diagnostics and treatment monitoring (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

Heterocyclic Synthesis

The research on heterocyclic synthesis utilizing N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide derivatives has been extensive. Mohareb et al. (2004) explored the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates, demonstrating the compound's utility in synthesizing a wide array of heterocyclic derivatives with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Catalyst-Free Synthesis

Liu et al. (2014) presented a catalyst-free synthesis method for N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition, showcasing the efficiency of such methods in producing complex molecules without the need for metal catalysts. This approach highlights the compound's relevance in green chemistry and sustainable chemical synthesis (Liu, Xu, Sun, Lu, & Guo, 2014).

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-4-2-1-3-12(13)16(26)23-8-10-25-9-5-14(24-25)15-11-21-6-7-22-15/h1-7,9,11H,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUMIHBBGUQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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